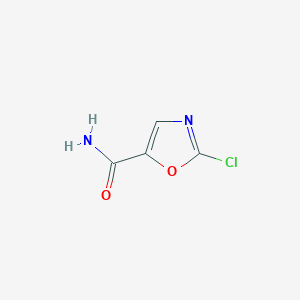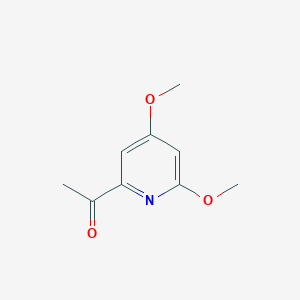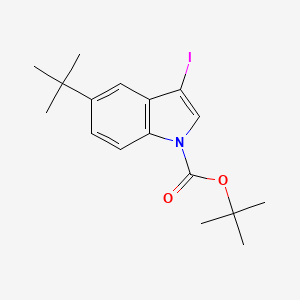
Ethyl 3-chloro-6-methoxyisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-6-methoxyisoquinoline-4-carboxylate is a chemical compound with the molecular formula C₁₃H₁₂ClNO₃ and a molecular weight of 265.69 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of Ethyl 3-chloro-6-methoxyisoquinoline-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-6-methoxyisoquinoline.
Esterification: The carboxylate group is introduced through an esterification reaction using ethyl alcohol in the presence of an acid catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester product.
Chemical Reactions Analysis
Ethyl 3-chloro-6-methoxyisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-chloro-6-methoxyisoquinoline-4-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-6-methoxyisoquinoline-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in medicinal chemistry research .
Comparison with Similar Compounds
Ethyl 3-chloro-6-methoxyisoquinoline-4-carboxylate can be compared with similar compounds such as:
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: This compound has a similar quinoline core but differs in the position and type of substituents.
Ethyl 3-chloro-6-methoxyquinoline-4-carboxylate: Similar to the target compound but lacks the isoquinoline structure, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12ClNO3 |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
ethyl 3-chloro-6-methoxyisoquinoline-4-carboxylate |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(16)11-10-6-9(17-2)5-4-8(10)7-15-12(11)14/h4-7H,3H2,1-2H3 |
InChI Key |
RQYNLATZDLUXCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CC2=CN=C1Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-7-yl)boronic acid](/img/structure/B13657835.png)
![6-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13657837.png)


![3-Iodo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13657846.png)

![2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole](/img/structure/B13657866.png)





